molecular formula C14H9FN2O2S B12013592 1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid CAS No. 618382-82-4

1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12013592
CAS No.: 618382-82-4
M. Wt: 288.30 g/mol
InChI Key: IICCRAVFRIOSIU-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and a thiophene ring

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyrazole intermediate.

    Attachment of the Thiophene Ring: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, where a thiophene boronic acid or stannane reacts with the pyrazole intermediate.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Fluorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-4-carboxylic acid: Differing only in the position of the carboxylic acid group, this compound may exhibit different reactivity and binding properties.

    1-(2-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid: The substitution of fluorine with chlorine can affect the compound’s electronic properties and reactivity.

    1-(2-Fluorophenyl)-3-(furan-2-YL)-1H-pyrazole-5-carboxylic acid: Replacing the thiophene ring with a furan ring can alter the compound’s electronic and steric properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct electronic and steric characteristics, making it a valuable compound for various applications.

Properties

CAS No.

618382-82-4

Molecular Formula

C14H9FN2O2S

Molecular Weight

288.30 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C14H9FN2O2S/c15-9-4-1-2-5-11(9)17-12(14(18)19)8-10(16-17)13-6-3-7-20-13/h1-8H,(H,18,19)

InChI Key

IICCRAVFRIOSIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)O)F

Origin of Product

United States

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